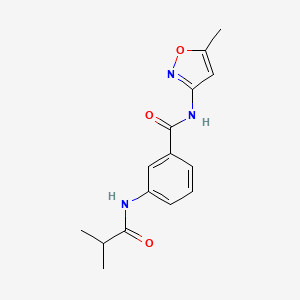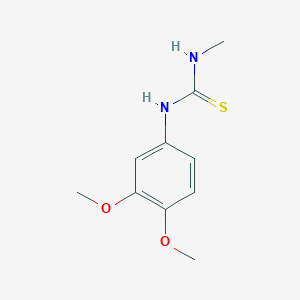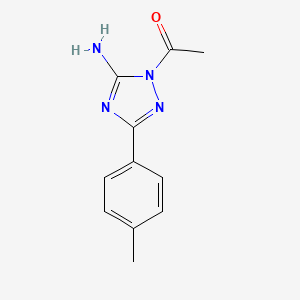![molecular formula C17H19NOS B5765208 N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide, commonly known as 4-Me-MPTA, is a chemical compound that belongs to the class of thioamides. It is widely used in scientific research for its potential pharmacological properties.
作用機序
The exact mechanism of action of 4-Me-MPTA is not fully understood. However, it is believed to act on the GABAergic system, which is involved in regulating neuronal excitability. It has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-Me-MPTA has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. Additionally, it has been shown to reduce pain and inflammation in animal models of arthritis. It has also been investigated for its potential use in treating anxiety and depression.
実験室実験の利点と制限
One advantage of using 4-Me-MPTA in lab experiments is its relatively low toxicity. Additionally, it has been shown to have a wide range of potential pharmacological properties, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 4-Me-MPTA. One area of interest is its potential use in treating epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, it may have potential applications in treating anxiety and depression. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
4-Me-MPTA can be synthesized by reacting 4-methylbenzylamine with 4-methylphenylthiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 4-Me-MPTA.
科学的研究の応用
4-Me-MPTA has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory effects in animal models. Additionally, it has been investigated for its potential use in treating anxiety and depression.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-3-7-15(8-4-13)11-18-17(19)12-20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVQOOGXNFWQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)





![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)


![1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5765220.png)